molecular formula C9H16N2O B1396584 2-(Azetidine-1-carbonyl)piperidine CAS No. 1849187-83-2

2-(Azetidine-1-carbonyl)piperidine

Cat. No. B1396584
CAS RN: 1849187-83-2
M. Wt: 168.24 g/mol
InChI Key: COQWOMFZEHOBOS-UHFFFAOYSA-N
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Description

“2-(Azetidine-1-carbonyl)piperidine” is a compound that belongs to the class of azetidines . Azetidines are four-membered nitrogen-containing heterocycles that are important in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Molecular Structure Analysis

Azetidines have a four-membered ring structure . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This results in both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Polymer Chemistry

Azetidines, including “2-(Azetidine-1-carbonyl)piperidine”, are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .

Antibacterial and Antimicrobial Coatings

The polymers derived from azetidines are used in the development of antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful bacteria and microbes .

CO2 Adsorption

Azetidine-based polymers have been found to be effective in adsorbing carbon dioxide (CO2) . This makes them useful in industries where there is a need to capture and store CO2 to reduce greenhouse gas emissions .

Chelation and Materials Templating

These polymers also have applications in chelation, where they can bind to metal ions, and in materials templating, where they can be used to create molds for the production of other materials .

Non-viral Gene Transfection

Azetidine-based polymers can be used in non-viral gene transfection . This involves the introduction of foreign DNA into cells using non-viral methods, which is a key technique in genetic engineering .

Protection of Carbonyl Compounds

“2-(Azetidine-1-carbonyl)piperidine” can be used in the protection of carbonyl compounds . This is an important process in organic and pharmaceutical chemistry, as well as in drug design .

Anti-cancer Therapeutics

The compounds derived from “2-(Azetidine-1-carbonyl)piperidine” show potential in modulating neuronal function, neurotransmission, cancer mechanisms, and immune responses . This suggests promising avenues for future research and development in the field of anti-cancer therapeutics .

Future Directions

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits . Therefore, the future directions in the research of azetidines, including “2-(Azetidine-1-carbonyl)piperidine”, may involve their incorporation into complex scaffolds for drug discovery .

properties

IUPAC Name

azetidin-1-yl(piperidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQWOMFZEHOBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidine-1-carbonyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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